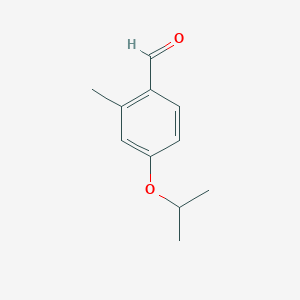

4-Isopropoxy-2-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)9(3)6-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZOYTGEBKZHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517777 | |

| Record name | 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86786-25-6 | |

| Record name | 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropoxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Isopropoxy-2-methylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.

Introduction and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) registry number 86786-25-6 , is an organic compound featuring a benzene ring substituted with an isopropoxy group at the para-position, a methyl group at the ortho-position, and a formyl (aldehyde) group. This unique substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential applications.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 86786-25-6[1] |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry methodologies. A logical and efficient synthetic route involves the etherification of a corresponding phenol followed by formylation of the aromatic ring.

Proposed Synthesis Pathway

A plausible and commonly employed strategy for the synthesis of substituted benzaldehydes is the Williamson ether synthesis followed by a formylation reaction. This approach offers high yields and regioselectivity.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-established procedure for the synthesis of analogous compounds and is expected to be effective for the target molecule.

Step 1: Williamson Ether Synthesis of 4-Isopropoxy-2-methylnitrobenzene

-

To a solution of 2-methyl-4-nitrophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Add 2-propyl bromide (1.2 equivalents) to the reaction mixture.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the solid potassium carbonate and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-isopropoxy-2-methylnitrobenzene.

Causality: The use of a polar aprotic solvent like acetone and a base (potassium carbonate) facilitates the SN2 reaction between the phenoxide ion and 2-propyl bromide.

Step 2: Reduction of the Nitro Group

-

Dissolve the 4-isopropoxy-2-methylnitrobenzene (1 equivalent) in ethanol.

-

Add iron powder (3 equivalents) and a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction, neutralize with sodium bicarbonate, and filter through celite.

-

Evaporate the solvent to yield 4-isopropoxy-2-methylaniline.

Causality: The reduction of the nitro group to an amine is a crucial step to introduce a diazonium salt intermediate for the subsequent formylation.

Step 3: Formylation to this compound

-

The resulting 4-isopropoxy-2-methylaniline can be converted to the aldehyde via the Gattermann or a related formylation reaction.

-

For instance, the Sandmeyer reaction using formaldehyde followed by hydrolysis would yield the desired aldehyde.

Causality: These formylation reactions are classic methods for introducing an aldehyde group onto an aromatic ring, often proceeding through a diazonium salt intermediate.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aldehydic proton (singlet) around δ 9.8-10.0 ppm.[3] - Aromatic protons with distinct splitting patterns due to the substitution. - Isopropoxy group methine (septet) and methyl (doublet) signals. - Methyl group on the ring (singlet) around δ 2.3-2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon signal around δ 190-195 ppm. - Aromatic carbons in the δ 110-160 ppm region. - Isopropoxy and methyl carbon signals in the aliphatic region. |

| IR Spectroscopy | - Strong C=O stretch for the aldehyde at ~1700 cm⁻¹.[3] - C-H stretch of the aldehyde proton around 2820 and 2720 cm⁻¹.[3] - Aromatic C-H and C=C stretching bands. - C-O stretching for the ether linkage. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 178. - Fragmentation pattern showing loss of the isopropoxy group, methyl group, and the formyl group. |

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the electronic effects of the isopropoxy and methyl groups and the steric hindrance imparted by the ortho-methyl group.

Caption: Factors influencing the reactivity of the aldehyde group.

-

Electronic Effects: The isopropoxy group is a strong electron-donating group through resonance (+R effect), which increases the electron density on the aromatic ring and the carbonyl carbon of the aldehyde. The methyl group is a weak electron-donating group through induction (+I effect). Both of these effects decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[4][5]

-

Steric Effects: The methyl group at the ortho-position to the aldehyde creates significant steric hindrance.[4] This bulkiness impedes the approach of nucleophiles to the carbonyl carbon, further reducing its reactivity in reactions like additions and condensations.

Potential Applications in Drug Development and Research

Substituted benzaldehydes are valuable building blocks in medicinal chemistry. While specific applications for this compound are not detailed in the provided search results, its structural motifs suggest potential utility in several areas:

-

Scaffold for Bioactive Molecules: The substituted benzene ring can serve as a core structure for the synthesis of more complex molecules with potential therapeutic activities. Benzaldehyde derivatives have been explored for their ability to improve the bioavailability of certain drugs.[6]

-

Intermediate in Pharmaceutical Synthesis: This compound can be a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The aldehyde functionality is readily transformable into a variety of other functional groups. Related compounds are used in the synthesis of agents targeting neurological disorders.[7]

-

Fragrance and Flavoring: Many benzaldehyde derivatives possess characteristic aromas and are used in the fragrance and flavor industries.[7][8]

Safety and Handling

Based on the safety data sheets for structurally related compounds like 4-isopropoxybenzaldehyde and other substituted benzaldehydes, this compound should be handled with care.

Table 3: General Safety and Handling Precautions

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[9][10] |

| Handling | Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10] Wash hands thoroughly after handling.[9] |

| Storage | Store in a well-ventilated place. Keep the container tightly closed.[9] |

| First Aid (General) | If inhaled: Remove person to fresh air.[9] If on skin: Wash with plenty of soap and water.[9] If in eyes: Rinse cautiously with water for several minutes.[9] |

| Hazards | May cause skin, eye, and respiratory irritation.[9][11] |

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon acquisition for detailed and up-to-date safety information.

Conclusion

This compound is a substituted aromatic aldehyde with distinct reactivity governed by the electronic and steric effects of its substituents. While specific experimental data for this compound is limited in the public domain, its properties and potential applications can be reliably inferred from well-understood chemical principles and data from analogous structures. This guide provides a solid foundation for researchers and drug development professionals to understand, synthesize, and potentially utilize this compound in their work.

References

-

PubChem. 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Quora. What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Examples. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Wikipedia. 4-Methylbenzaldehyde. Available from: [Link]

-

PMC. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 86786-25-6|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. quora.com [quora.com]

- 6. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 4-Isopropoxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Isopropoxy-2-methylbenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document integrates established knowledge of related chemical structures to offer predictive insights and practical guidance.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to all scientific research. This compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.

-

IUPAC Name: this compound[1]

-

CAS Number: 86786-25-6[1]

-

Molecular Formula: C₁₁H₁₄O₂[1]

-

Molecular Weight: 178.23 g/mol [1]

Synonyms: While no widely recognized common synonyms or trade names for this specific molecule are documented, systematic variations may be encountered in literature and chemical catalogs. These can include:

-

2-Methyl-4-(1-methylethoxy)benzaldehyde

-

4-(Propan-2-yloxy)-2-methylbenzaldehyde

The structural relationship between the IUPAC name and the molecule is depicted in the following diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction/Analogy |

| Appearance | Colorless to pale yellow liquid | Based on the typical appearance of substituted benzaldehydes. |

| Odor | Likely a characteristic aromatic, possibly fruity or almond-like scent | Benzaldehydes are known for their distinct odors. |

| Boiling Point | Estimated to be in the range of 220-250 °C at atmospheric pressure | Based on boiling points of similar molecular weight benzaldehydes. |

| Solubility | Likely soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and poorly soluble in water | The aromatic ring and isopropoxy group confer lipophilicity. |

| Stability | Expected to be stable under standard conditions. May be sensitive to air and light, leading to oxidation of the aldehyde group to a carboxylic acid. | A common characteristic of aldehydes. |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol specifically for this compound is not currently available. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions for the synthesis of substituted benzaldehydes. A common and effective method would be the Williamson ether synthesis followed by formylation of the resulting ether.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for this compound.

Generalized Experimental Protocol (Illustrative):

Step 1: Synthesis of 4-Isopropoxy-2-methyl-1-nitrobenzene

-

To a solution of 2-methyl-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate (1.5-2.0 eq).

-

To this stirred suspension, add an isopropyl halide, for instance, 2-bromopropane (1.2-1.5 eq), dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Isopropoxy-2-methylaniline

-

Dissolve the 4-Isopropoxy-2-methyl-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

For catalytic hydrogenation, add a catalyst, for example, 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Alternatively, for chemical reduction, dissolve the nitro compound in concentrated hydrochloric acid and add a solution of stannous chloride (SnCl₂) dihydrate (3-4 eq) portion-wise while cooling in an ice bath.

-

After the reaction is complete (as monitored by TLC), neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the aniline derivative.

Step 3: Synthesis of this compound

-

The formylation of the aniline can be achieved through various methods, such as the Duff reaction.

-

In a typical Duff reaction, the 4-Isopropoxy-2-methylaniline (1.0 eq) is heated with hexamethylenetetramine (HMTA) (1.5-2.0 eq) in a solvent like glycerol or acetic acid.

-

The reaction mixture is then hydrolyzed with an acid (e.g., HCl) to yield the aldehyde.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification of the final product, this compound, is typically achieved by vacuum distillation or column chromatography.

Spectroscopic Data and Characterization

While a comprehensive set of published spectra for this compound is not available, the expected spectroscopic features can be predicted based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methyl protons, and the isopropoxy group protons.

-

Aldehyde proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.

-

Aromatic protons: Three protons on the benzene ring, likely appearing as a set of a singlet and two doublets in the aromatic region (δ 6.5-8.0 ppm), with coupling constants characteristic of their substitution pattern.

-

Isopropoxy group (-OCH(CH₃)₂): A septet for the methine proton around δ 4.5-5.0 ppm and a doublet for the six equivalent methyl protons around δ 1.2-1.5 ppm.

-

Methyl group (-CH₃): A singlet for the three protons of the methyl group attached to the aromatic ring, likely in the region of δ 2.2-2.6 ppm.

-

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the methyl and isopropoxy groups.

-

Carbonyl carbon (C=O): A signal in the downfield region, typically δ 190-200 ppm.

-

Aromatic carbons: Six distinct signals in the region of δ 110-160 ppm.

-

Isopropoxy and Methyl carbons: Signals in the aliphatic region (δ 15-75 ppm).

-

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by absorption bands corresponding to the key functional groups:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975-2850 | Medium | C-H stretching (aliphatic) |

| ~2820 and ~2720 | Medium | C-H stretching (aldehyde, Fermi doublet) |

| ~1700-1680 | Strong | C=O stretching (conjugated aldehyde) |

| ~1600, ~1580, ~1500 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250-1200 | Strong | C-O stretching (aryl ether) |

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of 178.23. Common fragmentation patterns for benzaldehydes would likely be observed, including the loss of the formyl radical (-CHO) and fragmentation of the isopropoxy group.

Applications in Drug Development and Medicinal Chemistry

While there are no specific documented applications of this compound in drug development, its structural motifs are present in various biologically active molecules. Aromatic aldehydes are versatile intermediates in the synthesis of a wide range of heterocyclic compounds that form the core of many pharmaceuticals.

The isopropoxy group can modulate the pharmacokinetic properties of a drug molecule, such as its lipophilicity, metabolic stability, and receptor binding affinity. The strategic placement of a methyl group on the aromatic ring can also influence the molecule's conformation and interaction with biological targets.

Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as:

-

Antimicrobial agents: Many benzaldehyde derivatives have shown antimicrobial activity.

-

Anticancer agents: The benzaldehyde scaffold is found in some anticancer drugs, and its derivatives are a subject of ongoing research.

-

Enzyme inhibitors: The aldehyde group can react with active site residues of certain enzymes, leading to their inhibition.

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, it should be handled with the care accorded to a chemical of unknown toxicity. The following precautions are based on the general hazards associated with aromatic aldehydes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. It may be light and air-sensitive, so storage in an amber bottle under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Toxicity: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. Ingestion may be harmful.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate in various fields, particularly in the development of new pharmaceutical agents. While specific experimental data for this molecule is sparse, its chemical properties and reactivity can be reasonably predicted based on established chemical principles and data from analogous structures. Further research is warranted to fully characterize this compound and explore its potential applications.

References

[2] PubChem. 4-Isopropyl-2-methylbenzaldehyde. [Link] (accessed Feb 22, 2026).

[3] ResearchGate. Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). [Link] (accessed Feb 22, 2026).

[4] PubChem. 4-Isopropoxybenzaldehyde. [Link] (accessed Feb 22, 2026).

[5] Techno PharmChem. Benzaldehyde. [Link] (accessed Feb 22, 2026).

[6] PrepChem.com. Synthesis of 4-Isopropoxybenzaldehyde. [Link] (accessed Feb 22, 2026).

[7] Royal Society of Chemistry. Supporting Information. [Link] (accessed Feb 22, 2026).

[8] NIST. 4-Propoxybenzaldehyde. [Link] (accessed Feb 22, 2026).

[9] EPA. 4-isopropoxy-3-methoxybenzaldehyde Synonyms. [Link] (accessed Feb 22, 2026).

[10] EPA. Benzaldehyde, 4-(2-methylpropyl)- Properties. [Link] (accessed Feb 22, 2026).

[11] Journal of the Chemical Society. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. [Link] (accessed Feb 22, 2026).

[12] MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP008708. [Link] (accessed Feb 22, 2026).

[13] Wikipedia. 4-Methylbenzaldehyde. [Link] (accessed Feb 22, 2026).

[14] NIST. Benzaldehyde, 4-(1-methylethyl)-. [Link] (accessed Feb 22, 2026).

European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. [Link] (accessed Feb 22, 2026).

NIST. Benzaldehyde, 4-methyl-. [Link] (accessed Feb 22, 2026).

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 86786-25-6|this compound|BLD Pharm [bldpharm.com]

- 7. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8889920B2 - Process for preparing 4-isopropylcyclohexylmethanol - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 11. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 12. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity | MDPI [mdpi.com]

- 13. Benzaldehyde, 2-methyl- (CAS 529-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 [jmicrobiol.or.kr]

Strategic Sourcing and Technical Evaluation of 4-Isopropoxy-2-methylbenzaldehyde

A Guide for API Synthesis and Medicinal Chemistry Applications

Executive Summary

4-Isopropoxy-2-methylbenzaldehyde (CAS: 86786-25-6) is a specialized aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced organic materials. While often overshadowed by its non-methylated analog (4-isopropoxybenzaldehyde), the presence of the ortho-methyl group introduces steric hindrance and lipophilicity that are critical for modulating the binding affinity and metabolic stability of downstream drug candidates.

This guide provides a comprehensive technical analysis for researchers and procurement specialists, covering commercial availability, "make vs. buy" decision logic, and a validated synthesis protocol for internal scale-up.

Chemical Identity & Specifications

Accurate identification is the first line of defense against supply chain errors. Note that the CAS number 86786-25-6 is specific to the 2-methyl isomer.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 86786-25-6 |

| Molecular Formula | |

| Molecular Weight | 178.23 g/mol |

| SMILES | CC1=C(C=O)C=CC(OC(C)C)=C1 |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Impurities | 4-Hydroxy-2-methylbenzaldehyde (unreacted starting material) |

Commercial Availability Landscape

Supply Chain Status

Unlike common commodity chemicals, this compound is classified as a Tier 2 Building Block . It is not always in stock for immediate bulk shipment (kg scale) but is frequently available in research quantities (mg to g scale).

-

Research Scale (1g – 25g): Readily available from catalog suppliers (e.g., BLD Pharm, Combi-Blocks, Sigma-Aldrich via third-party networks). Lead time: 1–2 weeks.

-

Pilot Scale (100g – 1kg): Often requires a "make-to-order" request. Lead time: 4–6 weeks.

-

Commercial Scale (>10kg): Custom synthesis campaign required.

Sourcing Decision Logic

For drug development programs, the decision to purchase or synthesize internally depends on timeline and cost-per-gram.

Figure 1: Decision matrix for sourcing this compound based on project constraints.

Technical Synthesis (The "Make" Option)

If commercial stock is unavailable or cost-prohibitive, this molecule can be synthesized in a single step from the widely available precursor 4-Hydroxy-2-methylbenzaldehyde (CAS: 41438-18-0).

Reaction Pathway

The synthesis utilizes a standard Williamson ether synthesis. The ortho-methyl group provides minimal steric hindrance to the phenolic oxygen, allowing for high yields (>85%) under mild conditions.

Figure 2: Synthetic pathway via Williamson ether synthesis.

Validated Experimental Protocol

Scale: 10.0 g Input Expected Yield: ~11.5 g (85-90%)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

-

Dissolution: Charge the flask with 4-Hydroxy-2-methylbenzaldehyde (10.0 g, 73.5 mmol) and anhydrous DMF (Dimethylformamide, 50 mL).

-

Deprotonation: Add Potassium Carbonate (

, 15.2 g, 110 mmol, 1.5 eq) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange due to phenoxide formation. -

Alkylation: Add 2-Iodopropane (18.7 g, 11.0 mL, 110 mmol, 1.5 eq) dropwise via syringe.

-

Optimization: 2-Bromopropane can be used but requires longer reaction times or higher temperatures (80°C).

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] The starting material spot (

) should disappear, replaced by a less polar product spot ( -

Workup:

-

Cool to room temperature.

-

Pour the mixture into ice-water (200 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

mL) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude oil is often sufficiently pure (>95%) for downstream use. If higher purity is required, perform vacuum distillation or silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Quality Control & Characterization

To ensure the integrity of the synthesized or purchased material, the following QC parameters must be met.

| Test | Acceptance Criteria | Methodological Note |

| HPLC Purity | > 98.0% (Area %) | UV detection at 254 nm. Impurity at RRT ~0.8 is often the unreacted phenol. |

| 1H NMR | Conforms to Structure | Characteristic doublet for isopropyl methyls (~1.3 ppm) and septet (~4.6 ppm). |

| Appearance | Clear liquid / Pale solid | Darkening indicates oxidation (store under inert gas). |

| Water Content | < 0.5% | Karl Fischer titration (critical if using in water-sensitive Grignard reactions). |

Diagnostic NMR Signals (

- 10.1 (s, 1H, CHO)

- 7.7 (d, 1H, Ar-H)

- 6.8 (m, 2H, Ar-H)

- 4.6 (sept, 1H, O-CH)

- 2.6 (s, 3H, Ar-CH3)

- 1.3 (d, 6H, Isopropyl-CH3)

Handling and Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid.

-

Safety: The compound is an irritant. Avoid contact with skin and eyes. Use in a fume hood.

-

Reactivity: Compatible with standard reductive amination, Wittig olefination, and oxidation conditions.

References

-

PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link](Verified CAS and Structure).

-

Organic Syntheses. (n.d.). General Procedure for Alkylation of Phenols. Adapted from Org. Synth. Coll. Vol. 1, p. 58. Retrieved from [Link](Basis for the Williamson ether synthesis protocol).

Sources

4-Isopropoxy-2-methylbenzaldehyde safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-Isopropoxy-2-methylbenzaldehyde

Compound Profile and Physicochemical Properties

This compound is an aromatic aldehyde, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.[1] Its structure, featuring an aldehyde group, an isopropoxy ether, and a methyl group on the benzene ring, dictates its reactivity and physical properties. The aldehyde group is susceptible to oxidation and nucleophilic attack, while the aromatic ring can undergo electrophilic substitution.[2][3] The lipophilic nature of the isopropoxy and methyl groups suggests limited solubility in water but good solubility in organic solvents.[2]

Table 1: Physicochemical and Identification Data for this compound and Key Analogs

| Property | This compound | 4-Isopropylbenzaldehyde (Analog) | 4-Isopropoxybenzaldehyde (Analog) | 2-Methylbenzaldehyde (Analog) |

| CAS Number | 86786-25-6[1] | 122-03-2[4] | 18962-05-5[5] | 529-20-4[6] |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₀H₁₂O | C₁₀H₁₂O₂ | C₈H₈O |

| Molecular Weight | 178.23 g/mol (Calculated) | 148.20 g/mol | 164.20 g/mol [7] | 120.15 g/mol [6] |

| Appearance | Predicted: Colorless to pale yellow liquid | Colorless to pale yellow liquid | Light yellow liquid[5] | Colorless to yellow liquid |

| Boiling Point | Not available | 235-236 °C[4] | Not available | 204-205 °C[8] |

| Solubility | Predicted: Insoluble in water, soluble in organic solvents.[2] | Insoluble in water.[9] | Low water solubility. | Not available |

| Flash Point | Predicted: Combustible | 93 °C (200 °F)[4] | Not available | 74 °C (165 °F) |

| Density | Not available | 0.978 g/cm³[4] | Not available | 1.045 g/cm³ |

Hazard Identification and Classification

Based on the hazard profiles of its structural analogs, this compound is predicted to be a hazardous substance requiring careful handling. The primary hazards are associated with irritation, acute toxicity, and combustibility.

Predicted GHS Classification (Based on Analogs):

-

Flammable/Combustible Liquids: Category 4 (Combustible liquid).[4][10]

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed).[4][6][10]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[6][7][11]

-

Serious Eye Damage/Eye Irritation: Category 2A/1 (Causes serious eye irritation/damage).[6][7][11]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation).[6][7][9][11]

The diagram below illustrates the anticipated hazard profile, which should guide all handling and control strategies.

Caption: Predicted Hazard Profile for this compound.

Exposure Controls and Personal Protective Equipment (PPE)

A systematic approach to exposure control, based on the hierarchy of controls, is essential. Engineering controls should be the primary means of protection, supplemented by administrative controls and, finally, appropriate PPE.

Engineering Controls

-

Ventilation: Handle this compound exclusively in a well-ventilated area.[9][11] For procedures with a risk of generating aerosols or vapors, a certified chemical fume hood is mandatory.

-

Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure. The following workflow provides a logical pathway for selecting appropriate gear based on the anticipated hazards.

Caption: Workflow for Personal Protective Equipment (PPE) Selection.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[12] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[13]

-

Skin Protection:

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[6] Gloves must be inspected before use, and proper removal technique (without touching the glove's outer surface) must be employed.[6]

-

Body Protection: A standard laboratory coat is required. For tasks involving larger quantities or a high risk of splashing, a chemical-resistant apron or coveralls should be worn.[12]

-

-

Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required.[4][5] If ventilation is insufficient, or during emergency situations such as a large spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[14]

Safe Handling and Storage Protocols

Handling

-

Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]

-

Ignition Sources: As a combustible liquid, keep away from heat, sparks, open flames, and other ignition sources.[4][10] Take precautionary measures against static discharge.[6]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[11] Avoid breathing vapors or mists.[9][11]

-

Air Sensitivity: Some analogs are listed as air-sensitive.[5][9] While not confirmed for this specific compound, it is prudent to handle it under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive reactions to prevent oxidation.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[4][10] Keep the container tightly closed.[9][10]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[4][5]

-

Security: For regulated or highly toxic materials, store in a locked cabinet or secure area.[9]

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[9][11] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][9] If skin irritation occurs, seek medical attention.[9]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[9][11] Continue rinsing. Seek immediate medical attention.[5][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][9] Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[4]

Spill and Fire Response

-

Spill Cleanup:

-

Evacuate personnel from the area and ensure adequate ventilation.

-

Wear full PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[9][10]

-

Collect the absorbed material into a suitable, closed container for disposal.[10]

-

Do not allow the chemical to enter drains or waterways.

-

-

Fire-Fighting:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4] A water jet should not be used as it may spread the fire.[6]

-

Hazards: Vapors may form explosive mixtures with air.[4][10] Containers may explode when heated.[4][10] Hazardous combustion products include carbon monoxide and carbon dioxide.[4][11]

-

Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

-

Caption: Logical Workflow for Emergency Spill Response.

Disposal Considerations

Chemical waste must be disposed of in accordance with all federal, state, and local environmental regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Do not dispose of waste down the drain or into the environment.[9] Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[5]

References

- Vertex AI Search, SAFETY D

- Fisher Scientific, SAFETY D

- Sigma-Aldrich, SAFETY D

- Thermo Fisher Scientific, SAFETY D

- Sigma-Aldrich, SAFETY DATA SHEET - 4-Methoxy-2-methylbenzaldehyde.

- CDH Fine Chemical, material safety data sheet sds/msds - 2-METHYL BENZALDEHYDE.

- Fisher Scientific, SAFETY DATA SHEET - 4-Methoxy-2-methylbenzaldehyde.

- Thermo Fisher Scientific, SAFETY D

- Sigma-Aldrich, SAFETY D

- CymitQuimica, CAS 18962-05-5: 4-Isopropoxybenzaldehyde.

- PubChem - NIH, 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077.

- CDH Fine Chemical, material safety data sheet sds/msds - 4-METHYL BENZALDEHYDE.

- Cole-Parmer, Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde.

- Sigma-Aldrich, SAFETY D

- PubChem - NIH, 4-Isopropyl-2-methylbenzaldehyde | C11H14O | CID 45096186.

- ECHEMI, Benzaldehyde, 4-ethoxy-2-Methyl- SDS, 89763-51-9 Safety D

- American Chemistry Council, Guidance for Selection of Personal Protective Equipment for MDI Users.

- Dow, Personal Protective Equipment Guidance.

- BLD Pharm, 86786-25-6|this compound.

- ECHEMI, 2-Methylbenzaldehyde SDS, 529-20-4 Safety D

- Sigma-Aldrich, 2-(ISOPROPYLAMINO)-4-METHYLBENZALDEHYDE AldrichCPR.

- Benchchem, A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde.

Sources

- 1. 86786-25-6|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 18962-05-5: 4-Isopropoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. klamathcc.edu [klamathcc.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. corporate.dow.com [corporate.dow.com]

- 14. americanchemistry.com [americanchemistry.com]

Methodological & Application

Application Note: Protocol for Nucleophilic Addition to 4-Isopropoxy-2-methylbenzaldehyde

Executive Summary

This application note details the optimized protocol for performing nucleophilic additions to 4-Isopropoxy-2-methylbenzaldehyde (CAS: 18962-05-5). This substrate presents a specific synthetic challenge: the synergistic deactivation of the carbonyl center. The ortho-methyl group imposes steric hindrance affecting the Bürgi-Dunitz trajectory, while the para-isopropoxy group reduces electrophilicity via resonance donation.

This guide focuses on the addition of Grignard reagents (C-C bond formation) as a model reaction, providing a high-yielding, scalable methodology that mitigates common failure modes such as incomplete conversion and emulsion formation during workup.

Substrate Profile & Mechanistic Analysis

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 18962-05-5 |

| Molecular Weight | 178.23 g/mol |

| Appearance | Pale yellow to colorless oil/low-melting solid |

| Solubility | Soluble in DCM, THF, Et₂O; Insoluble in water |

Reactivity Challenges

Successful functionalization requires understanding the electronic and steric environment:

-

Electronic Deactivation (Resonance): The 4-isopropoxy group is a strong electron-donating group (EDG). It pushes electron density into the benzene ring and, through conjugation, to the carbonyl oxygen. This renders the carbonyl carbon less electrophilic than unsubstituted benzaldehyde.[1]

-

Steric Hindrance (Ortho-Effect): The 2-methyl group creates a "conformation lock" and sterically impedes the approach of bulky nucleophiles. While not as severe as a tert-butyl group, it is sufficient to slow reaction kinetics and favor side reactions (e.g., reduction) if the nucleophile is sterically demanding.

Optimized Protocol: Grignard Addition

Objective: Synthesis of secondary alcohols via addition of Phenylmagnesium Bromide (PhMgBr).

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: PhMgBr (1.0 M in THF, 1.2 - 1.5 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF) – Preferred over diethyl ether for better solubility of the alkoxy-aldehyde and higher boiling point.

-

Quench: Saturated aq. Ammonium Chloride (NH₄Cl)[2]

-

Emulsion Breaker: Saturated aq.[3][4][5][6] Rochelle’s Salt (Sodium Potassium Tartrate)[2][3][5]

Step-by-Step Methodology

Phase 1: Setup & Inertion

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Flush the system with Argon or Nitrogen for 15 minutes.

-

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M concentration).

-

Note: Ensure the aldehyde is fully dissolved; the isopropoxy group aids solubility in THF.

-

Phase 2: Controlled Addition

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Rationale: Although the substrate is deactivated, starting cold prevents uncontrolled exotherms and minimizes competitive reduction (hydride transfer) from the Grignard reagent [1].

-

-

Reagent Addition: Add PhMgBr (1.2 equiv) dropwise over 20–30 minutes.

-

Visual Cue: A color change (often to bright yellow or orange) indicates the formation of the alkoxide intermediate.

-

-

Warming: Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C). Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[4] If starting material persists after 4 hours, heat to mild reflux (60 °C) for 1 hour. The ortho-methyl group may require this thermal push.

-

Phase 3: The "Rochelle Salt" Workup (Crucial)

Standard acid workups often result in intractable emulsions with this substrate due to the lipophilic isopropoxy chain and magnesium salts.

-

Quench: Cool back to 0 °C. Slowly add saturated NH₄Cl (5 mL per mmol substrate) to quench excess Grignard.

-

Emulsion Breaking: Add an equal volume of Saturated Rochelle’s Salt solution .

-

Digestion: Vigorously stir the biphasic mixture at room temperature for 30–60 minutes.

-

Success Criteria: The mixture must separate into two clear, distinct layers (organic top, aqueous bottom). The aluminum/magnesium salts are chelated by the tartrate [2].

-

-

Extraction: Separate layers. Extract the aqueous phase 2x with EtOAc.

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Graphical Workflow

Figure 1: Optimized workflow for Grignard addition to sterically hindered alkoxy-benzaldehydes.

Analytical Validation & Troubleshooting

Expected Analytical Profile

-

¹H NMR (CDCl₃):

-

Disappearance of Aldehyde singlet (~10.0 ppm).

-

Appearance of methine proton (CH-OH) doublet/multiplet at ~4.5–5.0 ppm.

-

Retention of Isopropyl septet (~4.6 ppm) and ortho-methyl singlet (~2.3 ppm).

-

-

IR Spectroscopy:

-

Loss of C=O stretch (~1690 cm⁻¹).

-

Appearance of broad O-H stretch (3300–3400 cm⁻¹).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of ortho-methyl group. | Increase temperature to reflux (THF); Increase reaction time; Use 1.5–2.0 equiv of nucleophile. |

| Reduction Product | Hydride transfer from Grignard (beta-hydride elimination). | Keep addition temperature strictly at 0 °C; Switch to organolithium reagents (less prone to reduction). |

| Thick Emulsion | Magnesium hydroxides precipitating with lipophilic product. | Do not use simple acid wash. Use Rochelle’s Salt protocol (Step 8) and stir until layers clear [2]. |

| Starting Material Recovery | "Enolization" (Unlikely here, but possible with other nucleophiles). | Ensure reagents are anhydrous.[4] This substrate has no alpha-protons, so enolization is impossible; check for moisture quenching the Grignard. |

Alternative Pathway: Reductive Amination

Relevant for medicinal chemistry applications (e.g., synthesis of Ceritinib-like scaffolds).

For converting the aldehyde to a benzylamine:

-

Imine Formation: React aldehyde with amine (1.1 eq) in DCM/MeOH with MgSO₄ (dehydrating agent) or Ti(OiPr)₄.

-

Note: The ortho-methyl group slows imine formation. Ti(OiPr)₄ is recommended to act as both Lewis acid and water scavenger.

-

-

Reduction: Add NaBH₄ (or NaBH(OAc)₃ for greater selectivity) at 0 °C.

-

Workup: Basic aqueous workup (NaHCO₃).

Safety & Handling

-

This compound: Irritant.[7] Avoid inhalation.

-

Grignard Reagents: Pyrophoric/Water-reactive. Handle strictly under inert atmosphere.

-

THF: Peroxide former. Test for peroxides before distillation or use inhibited anhydrous grades.

References

-

MasterOrganicChemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]

-

Curly Arrow. (2009).[3] Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]

-

Chemistry Steps. (2025). Nucleophilic Addition to Carbonyl Groups. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. [Link](Note: Used as reference for physical property trends of the class).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rroij.com [rroij.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Resolution 1H and 13C NMR Characterization of 4-Isopropoxy-2-methylbenzaldehyde

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. It follows a rigorous structure emphasizing causality, protocol validity, and high-fidelity data presentation.[1]

Introduction & Structural Context[1][2][3][4][5][6][7][8][9]

4-Isopropoxy-2-methylbenzaldehyde (CAS: 18962-05-5) is a critical pharmacophore used in the synthesis of ALDH1A3 inhibitors and other bioactive compounds.[1] Its structural integrity is defined by three distinct functionalities on the benzene ring: an electron-withdrawing aldehyde group, a sterically significant methyl group, and an electron-donating isopropoxy group.[1]

Accurate NMR analysis requires understanding the Push-Pull Electronic System active in this molecule:

-

The "Pull" (Deshielding): The aldehyde (-CHO) at C1 exerts a strong anisotropic and inductive deshielding effect, particularly on the ortho proton (H6) and the ortho methyl group.[1]

-

The "Push" (Shielding): The isopropoxy group (-OiPr) at C4 donates electron density via resonance, significantly shielding the ortho protons (H3 and H5).[1]

-

Steric Locking: The 2-methyl group restricts rotation and simplifies the coupling network by blocking the C2 position, preventing the complex higher-order coupling often seen in unsubstituted benzaldehydes.[1]

Experimental Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following protocol must be adhered to strictly.

Sample Preparation[1][7][10][11]

-

Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1]

-

Rationale: CDCl₃ provides excellent solubility for this lipophilic aldehyde and prevents solute stacking aggregation common in DMSO.[1]

-

-

Concentration:

-

1H NMR: Dissolve 10–15 mg of analyte in 600 µL solvent.

-

13C NMR: Dissolve 40–60 mg of analyte in 600 µL solvent.

-

-

Filtration: Filter solution through a glass wool plug directly into a precision 5mm NMR tube to remove paramagnetic particulates (dust/rust) that broaden lines.[1]

Acquisition Parameters (500 MHz Instrument)

| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures rapid relaxation for quantitative accuracy.[1] |

| Relaxation Delay (D1) | 1.0 – 2.0 sec | 2.0 – 3.0 sec | Sufficient time for aldehyde proton relaxation (often slow).[1] |

| Spectral Width | 14 ppm (-2 to 12) | 240 ppm (-10 to 230) | Captures downfield aldehyde (~10 ppm) and carbonyl carbon (~190 ppm).[1] |

| Scans (NS) | 16 | 1024 (min) | 13C requires high averaging due to 1.1% natural abundance.[1] |

| Temperature | 298 K (25°C) | 298 K (25°C) | Standardizes chemical shifts.[1] |

Workflow Visualization

The following diagram illustrates the critical path from sample prep to data validation.

Caption: Figure 1: Optimized workflow for high-fidelity NMR acquisition of benzaldehyde derivatives.

Data Analysis & Assignments[1][2][3][4][8]

1H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum is characterized by a distinct AMX spin system in the aromatic region and a clean septet/doublet pattern for the isopropoxy group.

| Assignment | Shift (δ ppm) | Mult. | Integration | J (Hz) | Structural Logic |

| CHO (H-1') | 10.12 | s | 1H | - | Aldehyde proton; highly deshielded by anisotropy.[1] |

| Ar-H 6 | 7.72 | d | 1H | 8.6 | Ortho to CHO.[1] Deshielded by carbonyl cone. |

| Ar-H 5 | 6.81 | dd | 1H | 8.6, 2.5 | Meta to CHO, Ortho to OiPr.[1] Shielded by Oxygen.[1] |

| Ar-H 3 | 6.73 | d | 1H | 2.5 | Ortho to OiPr, Meta to Me.[1] Shielded. Small meta coupling. |

| OCH< | 4.65 | sept | 1H | 6.1 | Methine of isopropoxy.[1] Split by 6 equivalent methyl protons.[1] |

| Ar-CH₃ | 2.64 | s | 3H | - | 2-Methyl group.[1][2] Deshielded slightly by ortho CHO. |

| CH(CH₃)₂ | 1.38 | d | 6H | 6.1 | Isopropyl methyls.[1] |

13C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum confirms the backbone. Note the large chemical shift difference between the oxygenated aromatic carbon (C4) and the alkyl-substituted carbon (C2).[1]

| Carbon Type | Shift (δ ppm) | Assignment | Notes |

| Carbonyl | 191.8 | C=O | Characteristic aldehyde signal.[1][3][2][4] |

| Aromatic C-O | 162.4 | C-4 | Deshielded by direct oxygen attachment.[1] |

| Aromatic C-Me | 142.1 | C-2 | Ipso carbon carrying the methyl group.[1] |

| Aromatic C-H | 133.5 | C-6 | Ortho to CHO.[1] |

| Aromatic C-C | 127.9 | C-1 | Quaternary carbon attached to CHO.[1] |

| Aromatic C-H | 116.2 | C-5 | Shielded by Ortho-Oxygen.[1] |

| Aromatic C-H | 111.8 | C-3 | Most shielded aromatic carbon (Ortho-Oxygen).[1] |

| Ether CH | 70.2 | O-C H(Me)₂ | Isopropoxy methine.[1] |

| Alkyl CH₃ | 21.9 | O-CH(C H₃)₂ | Isopropyl methyls.[1] |

| Ar-CH₃ | 19.4 | Ar-C H₃ | 2-Methyl group.[1] |

Coupling Logic Visualization

The following diagram explains the splitting pattern of the isopropoxy group, a key identifier for this molecule.

Caption: Figure 2: Splitting tree for the isopropoxy methine proton. The interaction with six equivalent methyl protons results in a characteristic septet.

Troubleshooting & Validation

Common Impurities[1]

-

Water (H₂O): Appears broad at ~1.56 ppm in CDCl₃.[1] If this overlaps with the isopropyl doublet (1.38 ppm), dry the sample with anhydrous K₂CO₃ and refilter.

-

Residual Solvents: Ethyl Acetate (common from purification) will show a quartet at 4.12 ppm and singlet at 2.05 ppm.[1] Ensure thorough drying under high vacuum (>1 hr).[1]

Self-Validation Checklist

To confirm the identity of this compound, your spectrum must satisfy these three conditions:

-

The "10-7-7" Rule: Presence of the aldehyde singlet (~10 ppm) and the distinct separation of aromatic protons (one downfield at ~7.7, two upfield ~6.7-6.8).[1]

-

Integration Ratio: The ratio of Aldehyde H : Aromatic Me : Isopropyl Me must be exactly 1 : 3 : 6 .[1]

-

Septet Verification: The peak at 4.65 ppm must be a clear septet (or appearing as a quintet if resolution is low) with J ≈ 6 Hz.

References

-

PubChem Database. 4-Isopropoxybenzaldehyde Spectral Data. National Library of Medicine.[1] (Proxy for base shifts). Available at: [Link][1]

-

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] (Standard for impurity identification).[1][5] Available at: [Link][1]

-

University of Colorado Boulder. Proton NMR Spectroscopy: Benzaldehyde Derivatives. (General reference for aromatic coupling patterns). Available at: [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Authoritative text on coupling constants and substituent effects).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Isopropoxy-2-methylbenzaldehyde

Introduction

Welcome to the technical support hub for 4-Isopropoxy-2-methylbenzaldehyde . This intermediate is a critical scaffold in the synthesis of orexin receptor antagonists and ALDH inhibitors.

Because this molecule combines an oxidizable aldehyde core with a steric ortho-methyl group and a lipophilic isopropoxy tail, it presents a unique purification paradox: it is often too high-boiling for easy atmospheric distillation but can be difficult to crystallize due to the flexible isopropoxy chain.

This guide moves beyond standard textbook answers, focusing on the Bisulfite Adduct Method as the primary "chemical filter" and providing troubleshooting for specific impurity profiles.

Part 1: The Decision Matrix

Before starting, characterize your crude material.[1] Is it a dark oil? A semi-solid sludge? Use this decision matrix to select the correct workflow.

Figure 1: Purification logic flow.[1] Note that the Bisulfite method (Path B) is the most specific for aldehyde purity.

Part 2: Primary Purification Protocols

Method A: The Bisulfite "Chemical Filter" (Recommended)

Best for: Removing non-aldehyde impurities (e.g., unreacted alkyl halides, O- vs C-alkylation byproducts, and non-carbonyl isomers).[1]

The Science: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate salt. Impurities remain in the organic layer. Critical Nuance: The 2-methyl group provides steric hindrance ortho to the aldehyde. Unlike simple benzaldehyde, this molecule requires vigorous mechanical stirring and longer reaction times to force adduct formation.[1]

Protocol:

-

Solubilization: Dissolve crude oil (10 g) in Ethyl Acetate (30 mL) . Do not use ether, as it evaporates too fast during the exothermic addition.[1]

-

Adduct Formation: Add saturated aqueous NaHSO₃ (40 mL) .

-

The "Kick": Add 2 mL of Methanol or Ethanol to the biphasic mixture.

-

Why? This increases phase transfer efficiency, helping the hindered aldehyde cross the interface.

-

-

Agitation: Stir vigorously for 4-6 hours . A white thick precipitate (the adduct) should form.

-

Wash: Filter the solid (or separate the aqueous slurry if no solid forms). Wash the solid/aqueous phase with fresh Ethyl Acetate (2 x 20 mL) to remove impurities. Discard this organic layer.

-

Regeneration: Suspend the solid adduct in fresh DCM or Ethyl Acetate. Add 10% Na₂CO₃ or 1M NaOH dropwise while stirring until pH > 10.

-

Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.

Method B: Removal of Unreacted Phenol (Starting Material)

Issue: You detect the starting material, 4-hydroxy-2-methylbenzaldehyde, in your product.[1] The Science: The starting phenol is acidic (pKa ~8-10). The product is a neutral ether.

Protocol:

-

Dissolve crude in Diethyl Ether or TBME .[1]

-

Wash with cold 1M NaOH (2x).

-

Tip: Do not use prolonged contact times. The aldehyde is sensitive to base-catalyzed condensation.

-

-

Immediately wash with Brine to neutralize.

-

Dry and concentrate.

Part 3: Troubleshooting & FAQs

Q1: My bisulfite adduct didn't precipitate. It's just a clear biphasic mixture. Why?

Diagnosis: The 2-methyl group and the isopropoxy tail make the adduct significantly more lipophilic and sterically hindered than standard benzaldehyde adducts. Solution:

-

Don't Panic: The adduct might be soluble in the aqueous phase rather than precipitating.

-

Test: Separate the aqueous layer. Add a small amount of base to a test aliquot. If it turns cloudy/oily, your product is "hiding" in the water.[1] Proceed with the Regeneration step on the liquid aqueous phase.

-

Force Precipitation: If you need the solid, add excess NaCl (salt out) or add more Ethanol to the mixture.

Q2: The product turned red/brown after distillation. What happened?

Diagnosis: Auto-oxidation. Benzaldehydes, especially electron-rich ones (alkoxy-substituted), are "oxygen sponges," converting to benzoic acids which catalyze further decomposition.[1] Solution:

-

Prevention: Always distill under Nitrogen/Argon bleed.[1]

-

Stabilization: Add a trace amount of BHT (butylated hydroxytoluene) to the receiving flask if the product will be stored for >24 hours.

-

Storage: Store under inert gas at -20°C.

Q3: I see a "ghost" spot on TLC just below my product. It smears.

Diagnosis: This is likely the Benzoic Acid derivative (4-isopropoxy-2-methylbenzoic acid), formed by air oxidation. Fix:

-

Note: Carbonate is milder than Hydroxide and will remove the acid without risking the aldehyde.

Q4: Can I use K2CO3 for the phenol removal wash instead of NaOH?

Answer: Yes, and it is often preferred.

-

Reasoning: NaOH is a strong base that can deprotonate the alpha-position (if any) or trigger Aldol/Cannizzaro reactions. K2CO3 is strong enough to pull the phenol (pKa ~10) into the water but weak enough to leave the aldehyde alone.

Part 4: Advanced Workflow Visualization

The following diagram details the chemical logic for the Bisulfite extraction, specifically tailored for hindered aldehydes.

Figure 2: Step-by-step chemical logic for the Bisulfite purification method.

Part 5: Summary Data Table

| Impurity Type | Solubility Profile | Recommended Removal Method |

| Starting Phenol | Soluble in 1M NaOH/KOH | Base Wash (Cold 1M NaOH or 10% K₂CO₃) |

| Alkyl Halide (e.g., Isopropyl Bromide) | Soluble in Organics | Bisulfite Adduct (Remains in organic wash) |

| Benzoic Acid (Oxidation Product) | Soluble in NaHCO₃ | Bicarbonate Wash (Sat.[1] NaHCO₃) |

| Inorganic Salts | Water Soluble | Water Wash / Filtration through Celite |

| Tars / Oligomers | High Boiling Point | Vacuum Distillation or Silica Plug |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Chapter 9: Aldehydes and Ketones - Purification via Bisulfite). [1]

-

Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013 .[1] (General methods for Benzaldehyde derivatives).

-

Brindle, C. S., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1][3] Organic Process Research & Development, 2017 , 21(9), 1394–1403.[1][3] (Specifics on bisulfite kinetics and recovery). [1]

-

Patents: See US Patent 2006/0142333 A1 (Synthesis of Orexin Antagonists) for context on the utility and handling of 4-alkoxy-2-methylbenzaldehyde intermediates.

Sources

Troubleshooting failed reactions involving 4-Isopropoxy-2-methylbenzaldehyde

Welcome to the ChemSolve Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Isopropoxy-2-methylbenzaldehyde. Our goal is to provide expert-driven, practical solutions to common challenges encountered during synthesis.

The unique structure of this compound, featuring a bulky ortho-methyl group and an electron-donating para-isopropoxy group, presents specific reactivity challenges. The ortho-methyl group can sterically hinder the approach of nucleophiles to the aldehyde's carbonyl carbon, while the para-isopropoxy group increases electron density on the aromatic ring, which can decrease the electrophilicity of the carbonyl carbon.[1] This combination can lead to sluggish reactions, low yields, or unexpected side products. This guide offers a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you navigate these complexities and achieve successful outcomes in your experiments.

Part 1: Starting Material Integrity & Handling

Ensuring the quality of your starting material is the first and most critical step for any successful reaction. The following questions address common issues related to the purity and stability of this compound.

Q1: My this compound has a yellow tint. Is it still usable, and what causes the discoloration?

A1: A pale yellow color is common and often acceptable for use. However, a significant yellow to brown discoloration typically indicates oxidation of the aldehyde to the corresponding carboxylic acid (4-isopropoxy-2-methylbenzoic acid).[2] This is a common degradation pathway for many benzaldehydes, which are susceptible to slow oxidation by atmospheric oxygen.[2]

Root Causes:

-

Air Oxidation: Prolonged exposure to air, especially in a partially empty container, can lead to oxidation.

-

Light Exposure: Light can accelerate the oxidation process.[3]

-

Impurities: The presence of trace metal impurities can catalyze oxidation.

Troubleshooting & Solutions:

-

Purity Check: Before use, assess the purity by thin-layer chromatography (TLC) against a pure standard if available. The benzoic acid impurity will appear as a more polar spot that may streak. You can also use ¹H NMR to check for the disappearance of the aldehyde proton (~9.8-10.1 ppm) and the appearance of a broad carboxylic acid proton peak (>10 ppm).

-

Purification Protocol (Aqueous Wash): If a significant amount of the corresponding carboxylic acid is present, an acidic wash can be performed.

-

Dissolve the aldehyde in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

-

Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

-

Storage: To prevent further degradation, store the aldehyde in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated.[2][3]

Part 2: Common Reaction Failures & Troubleshooting

The distinct electronic and steric properties of this compound directly influence its reactivity in common synthetic transformations. This section addresses failures in several key reaction classes.

Q2: My Knoevenagel condensation is sluggish or failing completely. How can I improve the yield?

A2: The reduced electrophilicity of the carbonyl carbon, due to the electron-donating isopropoxy group, combined with the steric hindrance from the ortho-methyl group, is the most likely cause for a slow Knoevenagel condensation.[1][4] The reaction, which involves the nucleophilic attack of a carbanion from an active methylene compound, is highly sensitive to these factors.[5]

Plausible Causes & Diagnostic Steps:

-

Insufficient Catalyst Basicity: The catalyst (e.g., piperidine, pyridine) may not be strong enough to efficiently deprotonate the active methylene compound.[6]

-

Steric Hindrance: The ortho-methyl group physically blocks the approach of the nucleophile.[4]

-

Reversible Reaction: Water produced during the condensation can hydrolyze the product, shifting the equilibrium back to the reactants.[5][6]

Solutions & Optimization Protocol:

-

Increase Catalyst Potency: Switch to a stronger base or use a co-catalyst system. For example, using ammonium acetate or a combination of a Lewis acid (like TiCl₄) with a tertiary amine can be more effective.[5][6]

-

Water Removal: Employ methods to remove water as it forms. Using a Dean-Stark apparatus with a solvent like toluene or xylene is highly effective. Alternatively, adding molecular sieves to the reaction mixture can sequester water.[5]

-

Increase Temperature: Heating the reaction provides the necessary activation energy to overcome the steric and electronic barriers. Refluxing in a higher-boiling solvent like toluene is a common strategy.

Optimized Knoevenagel Protocol:

-

Reactants: this compound (1.0 eq.), active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq.), piperidine (0.1 eq.), and glacial acetic acid (0.1 eq.).

-

Solvent & Apparatus: Toluene, in a flask equipped with a Dean-Stark trap and reflux condenser.

-

Procedure:

-

Combine the aldehyde, active methylene compound, and toluene in the flask.

-

Add the piperidine and acetic acid catalysts.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Continue reflux until the starting aldehyde is consumed (typically 4-24 hours).

-

Cool the reaction, wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

-

Purify the product via column chromatography or recrystallization.

-

Q3: My Grignard reaction is giving low yields of the desired secondary alcohol. What are the primary issues?

A3: Grignard reactions with sterically hindered aldehydes like this one can be problematic.[7] The bulky ortho-methyl group can impede the approach of the Grignard reagent to the carbonyl carbon. Furthermore, if the Grignard reagent has a β-hydrogen, it can act as a reducing agent, converting the aldehyde to its corresponding primary alcohol (4-isopropoxy-2-methylbenzyl alcohol), which competes with the desired addition reaction.

Plausible Causes & Diagnostic Steps:

-

Steric Hindrance: The primary cause of low yield is the steric clash between the ortho-methyl group and the incoming Grignard reagent.[7]

-

Reduction Side Reaction: The Grignard reagent abstracts a hydride from its own alkyl chain to reduce the aldehyde. This is more common with bulky Grignard reagents.

-

Enolization: While less common for aldehydes, a highly hindered Grignard reagent could potentially act as a base to deprotonate any acidic protons alpha to other carbonyls in the substrate, if present.

-

Reagent Quality: Poor quality or partially decomposed Grignard reagent will lead to lower yields.

Solutions:

-

Use a Less Bulky Grignard Reagent: If the synthesis allows, using a smaller Grignard reagent (e.g., methylmagnesium bromide) will face less steric repulsion.

-

Employ a Cerium(III) Chloride Additive (Luche Reduction Conditions): Transmetalation of the Grignard reagent with anhydrous CeCl₃ generates a less basic and more nucleophilic organocerium species. This reagent is known to favor addition over reduction and is highly effective with sterically hindered substrates.

-

Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can increase the selectivity for the addition product over side reactions.[8]

Q4: In my Wittig reaction, the ylide is not reacting, or the yield is poor. Why?

A4: The success of a Wittig reaction depends on the reactivity of both the aldehyde and the ylide.[9] The electron-donating isopropoxy group deactivates the aldehyde, making it less electrophilic and thus less reactive towards the phosphorus ylide.[10][11]

Plausible Causes & Diagnostic Steps:

-

Reduced Aldehyde Electrophilicity: The +M resonance effect of the para-isopropoxy group reduces the partial positive charge on the carbonyl carbon, slowing the initial nucleophilic attack by the ylide.[12]

-

Ylide Stability: If you are using a stabilized ylide (one with an adjacent electron-withdrawing group), its reduced nucleophilicity combined with the deactivated aldehyde can bring the reaction to a halt.[9][13] Unstabilized ylides (e.g., from simple alkyl halides) are more reactive and generally required for less reactive aldehydes.[14]

-

Steric Hindrance: The ortho-methyl group can disfavor the formation of the oxaphosphetane intermediate.[13]

Solutions:

-

Use a More Reactive (Unstabilized) Ylide: If possible, use an unstabilized ylide, which is a much stronger nucleophile. Be aware that this often favors the formation of the (Z)-alkene.[9]

-

Change Reaction Conditions: For sluggish reactions with stabilized ylides, increasing the temperature or using a salt-free ylide preparation method can enhance reactivity. Lithium salts can sometimes interfere with the reaction, so preparing the ylide with a base like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide can be beneficial.

-

Consider Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate carbanion, is often more effective for reacting with hindered or electron-rich aldehydes. The nucleophiles in HWE reactions are generally more reactive than the corresponding Wittig ylides and typically favor the formation of the (E)-alkene.

Q5: My reductive amination is producing a large amount of the corresponding alcohol. How can I improve selectivity?

A5: In a one-pot reductive amination, there is a competition between the formation of the imine/iminium ion (from the aldehyde and amine) and the direct reduction of the aldehyde to an alcohol by the hydride reagent.[15] The reduced electrophilicity and steric hindrance of this compound can slow down the initial imine formation, giving the reducing agent more time to reduce the starting aldehyde.[16]

Plausible Causes & Diagnostic Steps:

-

Slow Imine Formation: The steric and electronic factors of the aldehyde hinder the initial condensation with the amine.

-

Potent Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde before imine formation is complete.[17]

Solutions:

-

Use a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for reductive aminations.[18] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but will readily reduce the protonated iminium ion intermediate.[17][18] This selectivity ensures that reduction primarily occurs after the amine has condensed with the aldehyde.

-

Two-Step Procedure:

-

Step 1 (Imine Formation): Mix the aldehyde and the amine in a suitable solvent (e.g., methanol, dichloroethane) with a dehydrating agent (like molecular sieves) or under Dean-Stark conditions to drive the formation of the imine. Monitor by TLC or NMR until the aldehyde is consumed.

-

Step 2 (Reduction): Once imine formation is complete, cool the reaction mixture and add the reducing agent (now even NaBH₄ can be used effectively).

-

-

Acid Catalysis: Adding a catalytic amount of a weak acid (like acetic acid) can accelerate imine formation by protonating the carbonyl oxygen, making it more electrophilic.

Part 3: Data & Visualizations

Key Physicochemical & Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [19] |

| Molecular Weight | 178.23 g/mol | [19] |

| Appearance | Colorless to pale yellow liquid | [20] |

| ¹H NMR Aldehyde Proton (CHO) | ~10.1 ppm (in CDCl₃) | Typical, varies slightly |

| ¹H NMR Methyl Proton (CH₃) | ~2.6 ppm (in CDCl₃) | [21],[22] |

| ¹H NMR Isopropoxy CH | ~4.6-4.7 ppm (septet) | Typical, varies slightly |

| ¹H NMR Isopropoxy CH₃ | ~1.3-1.4 ppm (doublet) | Typical, varies slightly |

Diagrams

Caption: General troubleshooting workflow for failed reactions.

Caption: Factors affecting reactivity.

References

- Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Jetir.Org. (2026).

- Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. JETIR.org. (n.d.).

- Nixon, Z. S. The Development Of The Catalytic Wittig Reaction.

- BENZALDEHYDE. Techno PharmChem. (n.d.).

- Empowering alcohols as carbonyl surrogates for Grignard-type reactions. PMC. (2020).

- Electronic Supplementary Information. The Royal Society of Chemistry. (n.d.).

- CAS 18962-05-5: 4-Isopropoxybenzaldehyde. CymitQuimica. (n.d.).

- Stabilization of aldehydes.

- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). (2024).

- Troubleshooting low yields in Knoevenagel condens

- Wittig Reaction. Organic Chemistry Portal. (n.d.).

- Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE. (2025).

- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (2018).